Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]-
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
N-(3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl)acetamide |
InChI |
InChI=1S/C9H14N2O2/c1-7(10-8(2)12)9(13)11-5-3-4-6-11/h1,3-6H2,2H3,(H,10,12) |
InChI Key |
NXUOLCCZGFFVKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=C)C(=O)N1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- typically involves the reaction of pyrrolidine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs include:
Key Observations :
- Electron Effects : Electron-withdrawing groups (e.g., nitro in ) enhance reactivity in metal-catalyzed reactions, while electron-donating groups (e.g., phenyl in ) stabilize vinyl intermediates.
- Chirality : Compounds like (S)-N-(1-benzylpyrrolidin-3-yl)acetamide highlight the role of stereochemistry in biological target interactions.
- Halogenation : Bromine/fluorine substituents (e.g., ) improve binding affinity in enzyme inhibition studies.
Comparison :
Physicochemical Properties
Key Trends :
- Lipophilicity: Pyrrolidine-containing derivatives (e.g., ) exhibit higher LogP values due to non-polar cyclic amines.
- Toxicity : Substituted pyrrolidines may introduce respiratory or dermal hazards , whereas simpler phenyl analogs show fewer risks .
Biological Activity
Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Structure and Properties
The compound features a vinyl group attached to a pyrrolidine moiety, which is significant for its biological interactions. The structural formula can be represented as follows:
This structure is pivotal in determining the compound's interaction with various biological targets.
1. Antimicrobial Activity
Research indicates that acetamide derivatives often exhibit varying degrees of antimicrobial activity. Specifically, some analogues have shown moderate effectiveness against gram-positive bacteria. The presence of functional groups such as methoxy and piperidine enhances this activity, suggesting a structure-activity relationship (SAR) where specific substitutions can lead to increased potency against microbial strains .
Case Study 1: Antimicrobial Screening
A study evaluated several acetamide derivatives against various pathogens. The results highlighted that compounds with piperidine moieties exhibited enhanced activity against both gram-positive and gram-negative bacteria. For instance, derivatives with multiple methoxy groups showed significant inhibition of bacterial growth, suggesting their utility in developing new antimicrobial agents .
Case Study 2: Opioid Receptor Interaction
Research into structurally similar compounds revealed their ability to bind to opioid receptors, suggesting that N-[1-(1-pyrrolidinylcarbonyl)vinyl]- could potentially be developed into an analgesic drug. The binding affinity and efficacy would need further exploration through in vitro assays to confirm these properties.
Data Table: Biological Activity Summary
| Activity Type | Compound | Target Organism/Pathway | Activity Level |
|---|---|---|---|
| Antimicrobial | Acetamide Derivatives | Gram-positive bacteria | Moderate |
| Analgesic | Similar Acetamide Compounds | Opioid receptors | Potential (needs validation) |
| Cytotoxicity | Various Acetamide Analogues | Cancer cell lines | Comparable to cisplatin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
